(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a difluorophenyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cyclization reaction, often using a suitable diene and a dienophile under controlled conditions.
Introduction of the Difluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the difluorophenyl group.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring that the reactions are carried out under optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups introduced.
Scientific Research Applications
(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may serve as a tool in biological studies to understand the role of similar structures in biological systems.
Industry: Use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine;hydrochloride
(1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride
Uniqueness: (1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the difluorophenyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13;/h1-2,5,8,10H,3-4,13H2;1H/t8-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZIFVTLGEHQA-GHXDPTCOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=C(C=C(C=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.